molecular formula C18H16ClF2NO3 B1192690 FCPR16

FCPR16

货号: B1192690
分子量: 367.78
InChI 键: FXJNCIZGQFVQLF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FCPR16 is a phosphodiesterase 4 (PDE4) inhibitor with little emetic potential, which blocks MPP+ induced oxidative damage in SH-SY5Y cells and neurons via AMPK-dependent autophagy.

科学研究应用

Neuroprotection and Parkinson's Disease

FCPR16 has been extensively studied for its neuroprotective properties, particularly in the context of Parkinson's disease (PD). Research indicates that this compound can protect SH-SY5Y neuroblastoma cells from oxidative stress induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin associated with PD.

Mechanism of Action:

  • This compound enhances autophagy through activation of AMP-activated protein kinase (AMPK), which is crucial for cellular homeostasis under stress conditions .
  • It reduces reactive oxygen species (ROS) accumulation and prevents the decline of mitochondrial membrane potential, thereby protecting neuronal cells from apoptosis .

Case Study:
In a study involving SH-SY5Y cells treated with MPP+, this compound demonstrated dose-dependent protective effects, as indicated by reduced lactate dehydrogenase release and improved cell viability. The compound also modulated apoptotic markers, suggesting its role in promoting cell survival under oxidative stress .

Antidepressant-Like Effects

This compound has shown promise as an antidepressant-like agent in animal models subjected to chronic unpredictable mild stress (CUMS).

Key Findings:

  • Behavioral tests indicated that this compound produced antidepressant-like effects, evidenced by improvements in forced swimming tests and sucrose preference tests .
  • The compound was found to enhance levels of brain-derived neurotrophic factor (BDNF) and other signaling proteins associated with mood regulation, while also reducing pro-inflammatory cytokines linked to depression .

Data Summary:

Test TypeResult
Forced Swimming TestSignificant reduction in immobility time
Sucrose Preference TestIncreased preference for sucrose
Pro-inflammatory CytokinesDecreased TNF-α, IL-6; increased IL-10

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in various studies, making it a candidate for treating inflammatory diseases.

Mechanism:

  • This compound inhibits PDE4 activity, leading to increased cAMP levels which modulate inflammatory responses in immune cells .
  • It has been shown to suppress various inflammatory markers and promote an anti-inflammatory cytokine profile .

Potential Applications:
this compound may be beneficial in treating conditions characterized by chronic inflammation such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.

Comparative Analysis with Other PDE4 Inhibitors

This compound exhibits superior selectivity for PDE4D over other phosphodiesterases, which may reduce side effects commonly associated with PDE4 inhibitors like vomiting and nausea.

CompoundSelectivity for PDE4DEmetic Potential
This compound1111-foldLow
Rolipram550 nMHigh
RoflumilastVariableModerate

常见问题

Basic Research Questions

Q. What is the molecular mechanism of FCPR16 in PDE4 inhibition, and how does its structural design enhance selectivity?

this compound is a novel PDE4 inhibitor designed with a catechol motif for binding to the PDE4 catalytic site and an N-(2-chlorophenyl)formamide side chain to improve activity and isoform selectivity. Its IC50 for PDE4 inhibition is 90 nM, significantly lower than rolipram (550 nM). The structural design ensures >600-fold selectivity for PDE4B and >1,000-fold for PDE4D over other PDE isoforms. This selectivity is critical for targeting neurodegenerative pathways while minimizing off-target effects .

Q. How does this compound mitigate oxidative stress and mitochondrial dysfunction in cellular models of Parkinson’s disease (PD)?

In SH-SY5Y cells exposed to MPP+ (a PD model), this compound preserves mitochondrial membrane potential (Δψm) and reduces reactive oxygen species (ROS). Mechanistically, it activates cAMP/PKA/CREB and Epac/Akt signaling pathways. These effects are abolished by PKA (H-89) and Akt (Perifosine) inhibitors, confirming pathway dependency .

Q. What criteria should guide the formulation of research questions for preclinical studies on this compound?

Research questions should adhere to the FINERMAPS framework: Feasible, Interesting, Novel, Ethical, Relevant, Measurable, Actionable, Precise, and Specific. For example:

"How does this compound’s PDE4D selectivity influence neuroinflammation in microglial models, and what dose-response relationships exist?" This ensures alignment with gaps in PDE4 isoform-specific therapeutic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported PDE4 isoform selectivity across studies?

Discrepancies arise from assay conditions (e.g., recombinant vs. endogenous PDE4 isoforms) and cellular contexts (e.g., neuronal vs. microglial cells). To address this:

  • Use isoform-specific siRNA knockdown in target cells (e.g., SH-SY5Y for PDE4B, microglia for PDE4D).
  • Validate selectivity via radioligand binding assays with purified isoforms. Cross-reference findings with structural docking simulations (e.g., this compound’s interaction with PDE4D’s Q1/Q2 pockets) .

Q. What experimental models are optimal for studying this compound’s neuroprotective effects beyond SH-SY5Y cells?

  • Primary neuronal cultures : Assess synaptic plasticity and dendritic spine density.
  • Transgenic PDE4B/PDE4D knockout mice : Isolate isoform-specific contributions.
  • Microglial BV2 cells : Quantify anti-inflammatory effects via TNF-α suppression (IC50 reported at 39 nM for PDE4D) .

Q. How should researchers design dose-response studies to minimize emetogenic side effects of PDE4 inhibitors?

this compound’s low emetogenic potential (no vomiting in dogs at 3 mg/kg) allows higher therapeutic indices. Use:

  • In vitro : 0.1–10 µM range in neuronal cells.
  • In vivo : 1–10 mg/kg in rodent models, monitoring cAMP levels in the area postrema (vomiting center). Compare with roflumilast to benchmark safety .

Q. Methodological Guidance

Q. How to validate this compound’s purity and stability in pharmacological assays?

  • HPLC-UV/MS : Confirm purity >99% (as reported in synthesis protocols).
  • Accelerated stability testing : Expose this compound to heat (40°C), light, and humidity for 4 weeks; monitor degradation via absorbance shifts.
  • Solubility : Use DMSO stocks ≤0.1% to avoid cellular toxicity .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with other neuroprotectants?

  • Isobolographic analysis : Quantify synergy in MPP+-induced apoptosis assays.
  • Multi-way ANOVA : Compare combinations (e.g., this compound + BDNF) against monotherapies.
  • PCA (Principal Component Analysis) : Identify dominant variables (e.g., ROS, Δψm, caspase-3) in high-dimensional datasets .

属性

分子式

C18H16ClF2NO3

分子量

367.78

IUPAC 名称

N-(2-Chlorophenyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide

InChI

InChI=1S/C18H16ClF2NO3/c19-13-3-1-2-4-14(13)22-17(23)12-7-8-15(25-18(20)21)16(9-12)24-10-11-5-6-11/h1-4,7-9,11,18H,5-6,10H2,(H,22,23)

InChI 键

FXJNCIZGQFVQLF-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC=C1Cl)C2=CC=C(OC(F)F)C(OCC3CC3)=C2

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

FCPR16;  FCPR 16;  FCPR-16

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FCPR16
Reactant of Route 2
Reactant of Route 2
FCPR16
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
FCPR16
Reactant of Route 4
Reactant of Route 4
FCPR16
Reactant of Route 5
Reactant of Route 5
FCPR16
Reactant of Route 6
Reactant of Route 6
FCPR16

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。